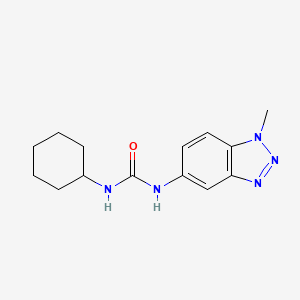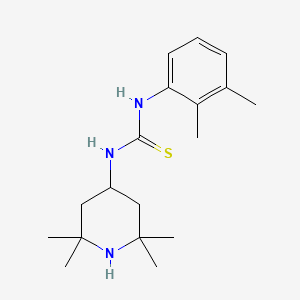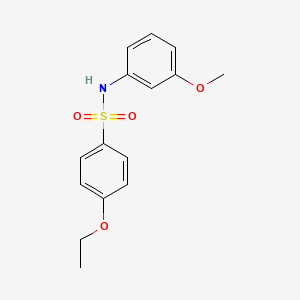![molecular formula C18H18ClNO2 B5762638 N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5762638.png)
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide, also known as CM-157, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound belongs to the family of acrylamide derivatives and has been extensively studied for its ability to modulate various biological processes.
Mecanismo De Acción
The exact mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it is believed that N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant genes. N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has also been shown to modulate the levels of various neurotransmitters in the brain, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of glutathione, a potent antioxidant, in the brain. It has also been shown to decrease the levels of inflammatory markers such as TNF-alpha and IL-6. Additionally, N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has several advantages for laboratory experiments. It is relatively easy to synthesize and has high purity. Additionally, it has been extensively studied in animal models and has shown promising results. However, there are also some limitations to using N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in laboratory experiments. It is a relatively new compound, and its long-term effects are not fully understood. Additionally, the optimal dosage and administration route for N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide are still being investigated.
List of
Direcciones Futuras
1. Investigating the long-term effects of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide on cognitive function and memory.
2. Studying the effects of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide on other neurological disorders such as Parkinson's disease and Huntington's disease.
3. Investigating the optimal dosage and administration route for N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide.
4. Studying the effects of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide on different cell types and tissues.
5. Investigating the potential of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide as a therapeutic agent for other diseases such as cancer and diabetes.
6. Studying the mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in more detail.
7. Investigating the safety and toxicity of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in humans.
8. Studying the effects of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide on aging-related processes.
9. Investigating the potential of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide as a dietary supplement.
10. Studying the effects of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide on the gut microbiome.
Métodos De Síntesis
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide is a complex process that involves several steps. The most commonly used method for synthesizing N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide is the condensation reaction between 4-chloroacetophenone and 4-methoxybenzaldehyde in the presence of sodium hydroxide and acetic acid. The resulting product is then treated with acryloyl chloride to obtain N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide in high purity.
Aplicaciones Científicas De Investigación
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential therapeutic applications. Several studies have shown that N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)acrylamide has anti-inflammatory, anti-oxidant, and neuroprotective properties. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-22-17-9-4-14(5-10-17)6-11-18(21)20-13-12-15-2-7-16(19)8-3-15/h2-11H,12-13H2,1H3,(H,20,21)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVLYNIPXVCFHG-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-bromophenyl)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5762568.png)
![N-[(benzylamino)carbonothioyl]-3,4-dimethoxybenzamide](/img/structure/B5762576.png)




![3-(3-chlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5762599.png)
![3-benzyl-7-ethynyl-6-methyl-5-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B5762606.png)

![N-(3-fluorophenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5762612.png)
![4-{[3-(benzyloxy)benzyl]amino}phenol](/img/structure/B5762616.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5762627.png)

![1-(4-fluorophenyl)-4-[3-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B5762641.png)